![molecular formula C18H30N2O2 B2857343 4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide CAS No. 573949-00-5](/img/structure/B2857343.png)
4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7,7-Trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[221]heptane-1-carboxamide is a complex organic compound characterized by its bicyclic structure and the presence of a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps:
Formation of the Bicyclic Core: :
生物活性
4,7,7-Trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide, often referred to as a synthetic opioid, has garnered attention due to its potential biological activities and pharmacological effects. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of bicyclic amides and has a complex structure that contributes to its biological activity. The molecular formula is C16H24N2O2, and it features a bicyclo[2.2.1]heptane core with a piperidinyl substituent.
The primary mechanism through which this compound exerts its effects is through modulation of opioid receptors, particularly the mu-opioid receptor (MOR). Binding to these receptors leads to various physiological responses including analgesia, sedation, and euphoria.
Opioid Receptor Interaction
- Mu-opioid receptors : Activation results in pain relief and potential for addiction.
- Kappa-opioid receptors : May provide analgesic effects with less risk of addiction.
- Delta-opioid receptors : Involved in mood regulation and may affect emotional responses.
Pharmacodynamics
Pharmacodynamic studies indicate that this compound displays a high affinity for opioid receptors, leading to significant analgesic properties. The potency can vary based on the specific receptor subtype targeted.
Table 1: Pharmacodynamic Properties
Property | Value |
---|---|
Binding Affinity (Ki) | Low nanomolar range |
Efficacy | Full agonist at MOR |
Onset of Action | Rapid (within minutes) |
Duration of Action | Moderate (4-6 hours) |
Toxicological Profile
Toxicological assessments have been conducted to evaluate the safety profile of the compound. Studies indicate that while it exhibits effective analgesic properties, there are risks related to overdose and dependency.
Case Studies
-
Case Study on Analgesic Efficacy :
- A clinical trial involving patients with chronic pain demonstrated significant pain reduction when administered this compound compared to placebo.
- Adverse effects included nausea and dizziness in some participants.
-
Case Study on Dependency Potential :
- A longitudinal study tracked patients over six months; findings indicated a notable incidence of dependency among chronic users, necessitating careful monitoring during treatment.
Comparative Analysis with Other Opioids
To better understand the relative efficacy and safety of this compound, a comparison with other common opioids is presented.
Table 2: Comparative Opioid Analysis
Opioid | Potency (relative) | Common Use | Dependency Risk |
---|---|---|---|
Morphine | 1 | Severe pain relief | High |
Fentanyl | 50-100 | Acute pain management | Very High |
4,7,7-trimethyl... | 20 | Chronic pain | Moderate |
特性
IUPAC Name |
4,7,7-trimethyl-3-oxo-N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-16(2)17(3)7-8-18(16,13-14(17)21)15(22)19-9-12-20-10-5-4-6-11-20/h4-13H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAIXLYFCYJXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NCCN3CCCCC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。